molecular formula C27H30N2O5 B2944640 2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate CAS No. 400078-89-9

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate

Cat. No.: B2944640
CAS No.: 400078-89-9
M. Wt: 462.546
InChI Key: XUSOSOPJFPYFLK-UHFFFAOYSA-N
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Description

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate is a structurally complex molecule featuring a rigid adamantane core substituted with a phenyl group, an acetylated aminoethyl linker, and a 4-nitrobenzoate ester. This compound’s hybrid architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric bulk and lipophilicity are critical.

Properties

IUPAC Name

2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c30-25(28-10-11-34-26(31)20-6-8-24(9-7-20)29(32)33)17-27(21-4-2-1-3-5-21)22-13-18-12-19(15-22)16-23(27)14-18/h1-9,18-19,22-23H,10-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSOSOPJFPYFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate is a synthetic compound that may exhibit various biological activities due to its structural characteristics. The compound contains an adamantyl moiety, which is known for enhancing lipophilicity and potentially influencing pharmacokinetic properties. This article will explore the biological activity of similar compounds, focusing on their mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of This compound can be broken down into several functional groups:

  • Adamantyl group : Often associated with increased binding affinity to biological targets.
  • Acetamide linkage : Can influence the compound's solubility and permeability.
  • Nitrobenzoate moiety : May contribute to various biological interactions, including enzyme inhibition.

Table 1: Structural Features of Similar Compounds

Compound NameAdamantyl GroupNitro GroupBiological Activity
Compound AYesYesAnticancer
Compound BYesNoAntiviral
Compound CNoYesAnti-inflammatory
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The adamantyl group can enhance binding to receptors, potentially leading to increased efficacy in pharmacological responses.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Study 1: Anticancer Activity

A study investigated a series of adamantyl-containing compounds for their anticancer properties. The results indicated that these compounds inhibited tumor cell proliferation through apoptosis induction. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Antiviral Properties

Another research focused on adamantyl derivatives as potential antiviral agents against influenza viruses. The findings suggested that these compounds could interfere with viral replication by inhibiting neuraminidase activity.

Table 2: Summary of Biological Activities from Case Studies

Study FocusCompound TypeMain Findings
AnticancerAdamantyl derivativesInduced apoptosis in cancer cells
AntiviralAdamantyl derivativesInhibited viral replication via enzyme inhibition

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The following table summarizes structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate (Target) C27H30N2O5 486.54 2-Phenyladamantyl, acetyl aminoethyl, 4-nitrobenzoate High lipophilicity, potential for enzyme inhibition due to adamantane steric bulk
2-({2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate () C27H31ClN2O3 467.00 4-Chlorophenyladamantyl, carbamate Enhanced hydrolytic stability compared to esters; chlorine may improve binding
Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate (CAS 136285-67-1, ) C23H19N3O4 401.42 Cyano-biphenyl, nitrobenzoate Biphenyl system may enhance π-π stacking; nitro group increases electrophilicity
Ethyl 4-nitrobenzoate () C9H9NO4 195.17 Simple nitrobenzoate ester Baseline for ester reactivity; limited steric hindrance
Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate () C20H19N5O5S 441.46 Triazole ring, sulfanylacetate, nitrobenzamide Heterocyclic system introduces hydrogen-bonding potential

Physicochemical and Functional Comparisons

  • Lipophilicity and Steric Effects : The adamantyl group in the target compound significantly increases lipophilicity (logP ~5.2 estimated) compared to analogues like ethyl 4-nitrobenzoate (logP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
  • Hydrolytic Stability : The carbamate group in the 4-chlorophenyladamantyl analogue () confers greater resistance to hydrolysis than the nitrobenzoate ester in the target compound, which may undergo enzymatic cleavage in vivo .
  • Electronic Properties: The nitro group in all compounds enhances electrophilicity, but its positioning (e.g., para in the target vs. ortho in CAS 136285-67-1) alters reactivity. The cyano group in the biphenyl analogue () introduces dipole interactions critical for binding in receptor pockets .
  • Crystallinity and Packing : Adamantane derivatives often exhibit rigid, ordered crystal structures due to their bulky, symmetric cores. In contrast, triazole-containing analogues () may form hydrogen-bonded networks via NH and sulfanyl groups, influencing solubility and melting points .

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